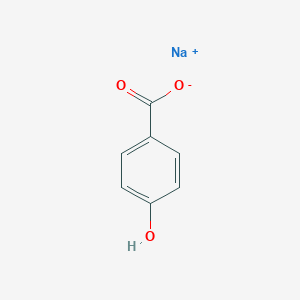

sodium;4-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVSYODPTJZFMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 4-hydroxybenzoate

Introduction

Sodium 4-hydroxybenzoate, the sodium salt of 4-hydroxybenzoic acid, is an organic compound of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] As a member of the paraben family, it is widely utilized for its antimicrobial and preservative properties.[1][2][3] Its efficacy in preventing the growth of fungi, bacteria, and yeast makes it a crucial additive for extending the shelf life and ensuring the safety of countless products.[2] This guide provides a comprehensive overview of the synthesis and characterization of sodium 4-hydroxybenzoate, grounded in established chemical principles and validated analytical techniques, to support researchers and drug development professionals in their work.

Part 1: Synthesis of Sodium 4-hydroxybenzoate

The most industrially viable and common route to sodium 4-hydroxybenzoate involves a two-step process: first, the synthesis of its parent acid, 4-hydroxybenzoic acid, via the Kolbe-Schmitt reaction, followed by a straightforward neutralization to yield the final sodium salt.

Core Synthesis: The Kolbe-Schmitt Reaction for 4-Hydroxybenzoic Acid

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol ring.[4][5][6] The regioselectivity of this reaction—that is, whether the carboxylation occurs at the ortho or para position relative to the hydroxyl group—is critically dependent on the choice of the alkali metal phenoxide.

Causality and Expertise: Why Potassium Phenoxide?

While the use of sodium phenoxide in the Kolbe-Schmitt reaction famously yields salicylic acid (ortho-hydroxybenzoic acid), the synthesis of 4-hydroxybenzoic acid necessitates the use of potassium phenoxide.[4][7] This selectivity is attributed to the thermodynamics of the reaction. At higher temperatures (typically >180°C), the initially formed potassium salicylate rearranges to the more thermodynamically stable para isomer, potassium 4-hydroxybenzoate.[7][8][9] The larger size of the potassium cation is thought to facilitate this isomerization. The reaction proceeds through the nucleophilic attack of the potassium phenoxide on carbon dioxide, typically under high pressure and temperature.[4][9]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. lookchem.com [lookchem.com]

- 3. Sodium 4-hydroxybenzoate | 114-63-6 [chemicalbook.com]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. EP0338088B1 - PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"sodium p-hydroxybenzoate solubility in different solvents"

An In-depth Technical Guide to the Solubility of Sodium p-Hydroxybenzoate for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sodium p-hydroxybenzoate, the sodium salt of p-hydroxybenzoic acid, is a key chemical intermediate and a member of the paraben family, widely recognized for its preservative properties. Its solubility characteristics are fundamental to its application in pharmaceuticals, cosmetics, and food science, dictating formulation strategies, bioavailability, and manufacturing processes. This technical guide provides a comprehensive analysis of the solubility of sodium p-hydroxybenzoate in various solvent systems. We delve into the core physicochemical principles governing its dissolution, present available quantitative solubility data, and offer a standardized protocol for its experimental determination. This document is intended to serve as a vital resource for researchers, formulation scientists, and quality control professionals engaged in work involving this compound.

Introduction: The Critical Role of Solubility

Sodium p-hydroxybenzoate (CAS: 114-63-6) is the simplest member of the sodium paraben series. Unlike its ester derivatives (methylparaben, propylparaben, etc.), it primarily serves as a raw material for synthesis. However, understanding its solubility is paramount. In pharmaceutical and cosmetic formulation, solubility is not merely a physical constant but a critical attribute that influences a product's efficacy, stability, and safety. Poor solubility can lead to challenges in creating stable liquid formulations, limit achievable concentrations, and potentially result in suboptimal bioavailability.

This guide moves beyond simple data reporting to explain the causal mechanisms behind the solubility behavior of sodium p-hydroxybenzoate. By understanding the interplay of molecular structure, solvent properties, and environmental factors like pH and temperature, scientists can predict and manipulate solubility to meet their specific formulation and research needs.

Theoretical Principles of Solubility

The solubility of sodium p-hydroxybenzoate is governed by its molecular structure—an ionic salt of an aromatic carboxylic acid. The fundamental principle of "like dissolves like" is the starting point for any solubility analysis.

-

Molecular Structure & Polarity: Sodium p-hydroxybenzoate is a highly polar, ionic compound. It consists of a sodium cation (Na⁺) and the p-hydroxybenzoate anion. The anion possesses a polar carboxylate group (-COO⁻) and a polar hydroxyl group (-OH) attached to a relatively non-polar benzene ring. This amphiphilic nature is key to its behavior.

-

Solute-Solvent Interactions: Dissolution occurs when the energy released from solute-solvent interactions overcomes the lattice energy of the solid crystal and the intermolecular forces within the solvent. For sodium p-hydroxybenzoate, the primary interactions are:

-

Ion-Dipole Interactions: In polar solvents like water, the positive pole of the solvent's dipole (e.g., the hydrogen atoms in H₂O) is strongly attracted to the carboxylate anion, while the negative pole (e.g., the oxygen atom in H₂O) is attracted to the sodium cation. This is the dominant force driving solubility in aqueous media.

-

Hydrogen Bonding: The hydroxyl group and the carboxylate oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl proton can act as a donor. Protic solvents (e.g., water, ethanol) can engage in extensive hydrogen bonding, significantly enhancing solubility.

-

The diagram below illustrates the primary interactions involved in the dissolution of sodium p-hydroxybenzoate in a polar protic solvent like water.

Quantitative Solubility Data

Compiling precise, quantitative solubility data for sodium p-hydroxybenzoate across a wide range of organic solvents is challenging due to limited published information. The compound is primarily used as a synthetic intermediate, and thus its solubility in non-aqueous systems is less frequently characterized than its more commercially prevalent ester derivatives (the sodium parabens).

The following tables summarize the available data. For context and practical utility, we have included data for the parent p-hydroxybenzoic acid and the closely related sodium salts of methyl, ethyl, and propyl parabens. This comparative data is invaluable for formulators to predict trends and make informed decisions.

Table 1: Solubility of Sodium p-Hydroxybenzoate and Parent Compound

| Compound | Solvent | Temperature (°C) | Solubility |

|---|---|---|---|

| Sodium p-Hydroxybenzoate | Water | Not Specified | 50 mg/mL[1] |

| Water | Not Specified | "Soluble"[2] | |

| Ethanol | Not Specified | "Sparingly soluble" | |

| p-Hydroxybenzoic Acid | Water | 25 | 5,000 mg/L (0.5 g/100 mL)[3] |

| Ethanol | 67 | 38.75 g / 100 g solution[3] |

| | Alcohols, Acetone | Not Specified | "Soluble" |

Table 2: Comparative Solubility of Sodium Paraben Esters

| Compound | Solvent | Temperature (°C) | Solubility |

|---|---|---|---|

| Sodium Methylparaben | Water | 20 | 418 g/L (41.8 g/100 mL)[4] |

| Ethanol (96%) | Not Specified | "Sparingly soluble"[4] | |

| Sodium Ethylparaben | Water | 23 | 1000 g/L (100 g/100 mL) |

| Sodium Propylparaben | Water | Not Specified | 1 g / 1 mL (100 g/100 mL)[5] |

| Ethanol (95%) | Not Specified | 1 g / 50 mL (2 g/100 mL)[5] |

| | Ethanol (50%) | Not Specified | 1 g / 2 mL (50 g/100 mL)[5] |

Analysis of Data:

-

Effect of Salt Formation: The conversion of p-hydroxybenzoic acid (solubility in water: 0.5 g/100 mL) to its sodium salt dramatically increases aqueous solubility (5 g/100 mL). This is a classic example of how ionizing a weakly acidic compound enhances its solubility in a polar protic solvent like water.

-

Trends in Analogues: The sodium salts of the paraben esters are all highly soluble in water, demonstrating that the ionic character dominates the molecule's behavior in aqueous media. Their solubility in ethanol is significantly lower, highlighting the importance of the solvent's polarity and hydrogen bonding capability.

Key Factors Influencing Solubility

Effect of pH

The pH of the solvent is the most critical factor controlling the solubility of sodium p-hydroxybenzoate. The parent compound, p-hydroxybenzoic acid, is a weak acid with a pKa of approximately 4.5.[3]

-

At pH < pKa (e.g., pH 2-3): The carboxylate anion (-COO⁻) will be protonated to form the neutral carboxylic acid (-COOH). This is p-hydroxybenzoic acid, which has significantly lower water solubility (0.5 g/100 mL). In an acidic aqueous medium, sodium p-hydroxybenzoate will convert to p-hydroxybenzoic acid and precipitate out of solution if its solubility limit is exceeded.

-

At pH > pKa (e.g., pH 7-10): The compound will exist predominantly in its ionized, salt form (p-hydroxybenzoate anion). This ionic form is highly polar and interacts strongly with water molecules, leading to high solubility.

This relationship is crucial in formulation science. For example, when using sodium parabens as preservatives in acidic formulations, they may precipitate over time unless the formulation is adequately buffered or co-solvents are used.

Effect of Temperature

Co-solvency

In many formulations, a single solvent cannot provide the desired solubility. Co-solvents are used to create solvent systems with tailored properties. For paraben-related compounds, polar organic solvents that are miscible with water are excellent co-solvents.

-

Glycols (e.g., Propylene Glycol, Glycerin): These are commonly used in pharmaceutical and cosmetic formulations. They are highly polar, capable of hydrogen bonding, and can dissolve both the ionized and non-ionized forms of parabens, effectively increasing the overall solubility of the active ingredient in the final product.

-

Alcohols (e.g., Ethanol): Ethanol can also serve as a co-solvent. As seen in Table 2, sodium propylparaben is significantly more soluble in 50% ethanol than in 95% ethanol, demonstrating that a blend of water and alcohol can create a more favorable environment than either solvent alone for certain solutes.[5]

Standard Protocol: Experimental Determination of Solubility

When precise solubility data is unavailable or needs to be verified for a specific formulation base, experimental determination is necessary. The Shake-Flask Method , outlined in OECD Guideline 105, is the gold-standard isothermal technique for determining the solubility of substances in water and other solvents.[6]

Principle

A surplus amount of the solid solute (sodium p-hydroxybenzoate) is added to the solvent of interest in a flask. The mixture is agitated at a constant temperature for a prolonged period to allow it to reach thermodynamic equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

The workflow for this robust protocol is visualized below.

Step-by-Step Methodology

-

Preparation: Add an excess amount of sodium p-hydroxybenzoate to a known volume of the chosen solvent in a glass flask with a tight-fitting stopper. The excess is critical to ensure that a saturated solution is formed. A preliminary test can help estimate the required amount.

-

Equilibration: Place the flask in a constant temperature water bath or incubator equipped with a shaker. Agitate the flask for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typical, but preliminary studies should confirm that the concentration in solution has reached a plateau.

-

Phase Separation: After equilibration, cease agitation and allow the flask to rest at the same constant temperature for at least 24 hours for any colloidal particles to settle. For more robust separation, centrifuge the sample at the test temperature.

-

Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) that does not adsorb the solute.

-

Analysis: Accurately dilute the filtered sample and determine the concentration of sodium p-hydroxybenzoate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

-

Reporting: The solubility is reported as the mass of solute per volume or mass of the solvent (e.g., mg/mL, g/100g ) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion and Formulation Insights

The solubility of sodium p-hydroxybenzoate is a multifaceted property heavily dependent on the solvent system's polarity, pH, and temperature.

-

Key Takeaway: As an ionic salt, it exhibits high solubility in polar protic solvents, particularly water, a property that is drastically diminished in acidic conditions due to conversion to the less soluble p-hydroxybenzoic acid.

-

Practical Implication: While quantitative data in organic solvents is sparse, the trends observed in its paraben ester analogues confirm that solubility decreases significantly in less polar environments.

-

Formulation Strategy: For formulators, achieving the desired concentration of a paraben-based system often requires a strategic approach. Utilizing the highly water-soluble sodium salts is advantageous, but careful consideration of the final product's pH is essential to prevent precipitation. In complex or non-aqueous systems, the use of co-solvents like propylene glycol is an indispensable tool for enhancing solubility and ensuring product stability.

When precise data is lacking, the principles outlined in this guide, combined with the robust experimental protocol of the Shake-Flask method, provide a reliable framework for any scientist or researcher to characterize and optimize the solubility of sodium p-hydroxybenzoate for their specific application.

References

- ChemBK. (n.d.). Methyl 4-hydroxybenzoate sodium.

-

PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

Nacalai Tesque, Inc. (n.d.). p-Hydroxybenzoic Acid Sodium Salt. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

Martin, A., Wu, P. L., & Beerbower, A. (1984). Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. Journal of Pharmaceutical Sciences, 73(2), 188-194. Retrieved from [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

-

PubChem. (n.d.). Methylparaben. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2012). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

PubChem. (n.d.). Sodium 4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Product Information | p-Hydroxybenzoic Acid Sodium Salt 18510-12 25G NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]

- 2. echemi.com [echemi.com]

- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. phexcom.com [phexcom.com]

- 6. pubs.aip.org [pubs.aip.org]

"sodium paraben thermal degradation pathway"

An In-Depth Technical Guide to the Thermal Degradation Pathway of Sodium Parabens

Authored by: A Senior Application Scientist

Abstract

Sodium parabens are extensively utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity and high water solubility.[1] However, their efficacy and safety are intrinsically linked to their chemical stability. Exposure to elevated temperatures during manufacturing, processing, or storage can initiate a cascade of degradation reactions, compromising preservative action and generating potentially undesirable byproducts. This technical guide provides a comprehensive exploration of the thermal degradation pathways of sodium parabens, grounded in established chemical principles and analytical methodologies. We will dissect the primary mechanisms of hydrolysis and decarboxylation, analyze the critical factors influencing reaction kinetics, and detail the experimental protocols required for a robust stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of paraben stability to ensure product quality, safety, and regulatory compliance.

Part 1: The Molecular Fate of Sodium Parabens Under Thermal Stress: Core Mechanisms

The thermal degradation of a sodium paraben, such as sodium methylparaben or sodium propylparaben, is not a singular event but a multi-faceted process governed by the surrounding chemical environment, particularly the presence of water. While high-temperature decomposition in an anhydrous state follows a distinct path, the most relevant pathway for pharmaceutical and cosmetic formulations involves aqueous solutions.

The Primary Degradation Pathway in Aqueous Systems: A Two-Step Process

In most formulation contexts, the degradation of sodium parabens proceeds through a sequence of hydrolysis followed by decarboxylation.

Step 1: Ester Hydrolysis

The initial and often rate-limiting step is the hydrolysis of the ester bond.[2] This reaction cleaves the paraben molecule, yielding p-hydroxybenzoic acid (PHBA) and the corresponding alcohol (e.g., methanol from methylparaben, propanol from propylparaben).[2]

-

Causality: The ester linkage is susceptible to nucleophilic attack by water. This reaction is significantly catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions, meaning its rate is highly pH-dependent. The stability of parabens is generally greatest in the pH range of 3-6.[2] As the pH becomes more alkaline, the rate of hydroxide-ion-catalyzed hydrolysis increases dramatically.[2][3]

Step 2: Thermal Decarboxylation of the PHBA Intermediate

The p-hydroxybenzoic acid formed during hydrolysis is itself thermally labile. When subjected to sufficient heat, it undergoes decarboxylation, a reaction that removes the carboxylic acid group as carbon dioxide (CO₂).[4]

-

Causality: The electron-donating hydroxyl group on the benzene ring facilitates the cleavage of the carboxyl group. The ultimate product of this step is phenol , a simpler phenolic compound with a different toxicological and functional profile than the parent paraben.[5][6][7] The kinetics of this decarboxylation have been shown to follow a zero-order reaction in some matrices.[4]

Caption: Primary aqueous thermal degradation pathway of sodium parabens.

The Anhydrous High-Temperature Pathway: Formation of Sodium Phenoxide

In the solid state or under anhydrous conditions, heating a sodium paraben to its decomposition temperature leads to a different primary pathway. The molecule can directly decarboxylate to form sodium phenoxide and carbon dioxide.[8]

-

Causality: At high temperatures, the sodium salt of the carboxylic acid group becomes unstable, leading to the elimination of CO₂. The resulting phenoxide ion is stabilized by resonance.[9] Sodium phenoxide is a stable, crystalline solid that will only decompose further at extremely high temperatures, typically through combustion, emitting oxides of carbon and sodium fumes.[10] This pathway is most relevant to the analysis of raw materials using techniques like thermogravimetric analysis (TGA).

Caption: High-temperature solid-state degradation pathway.

Part 2: Scientific Integrity & Logic: Causality and Influencing Factors

The rate and extent of sodium paraben degradation are not fixed but are a function of several critical variables. Understanding these factors is paramount for designing stable formulations and robust manufacturing processes.

Key Parameters Governing Degradation Kinetics

The choice of experimental conditions in a stability study is not arbitrary; it is designed to probe the sensitivity of the molecule to specific stressors.

| Parameter | Effect on Degradation Rate | Mechanistic Rationale |

| Temperature | Exponential Increase: The rate of both hydrolysis and decarboxylation increases significantly with temperature, following the Arrhenius equation.[3][4] | Higher thermal energy increases molecular collisions and provides the necessary activation energy for bond cleavage. |

| pH (Aqueous) | U-Shaped Curve: The degradation rate is lowest in the acidic range (pH 3-6) and increases sharply in both highly acidic and, especially, alkaline conditions.[2] | Hydrolysis is specifically catalyzed by both H⁺ and OH⁻ ions. The concentration of OH⁻, a strong nucleophile, increases exponentially with pH, dramatically accelerating ester cleavage. |

| Formulation Matrix | Variable: Excipients can either stabilize or destabilize parabens. Factors like the polarity of the solvent system and interactions with other components are critical.[4][11] | The matrix can influence the solubility of the paraben, the local pH, and may contain catalysts or inhibitors for the degradation reactions. |

| Atmosphere | Significant in Oxidative Degradation: While hydrolysis and decarboxylation are primary, the presence of oxygen can introduce parallel oxidative degradation pathways.[12] | In an oxidizing atmosphere, the benzene ring and hydroxyl group can be attacked, leading to a different profile of degradation products. |

Part 3: Authoritative Grounding: Experimental Protocols for Stability Assessment

A self-validating protocol for assessing thermal stability relies on a "forced degradation" or "stress testing" study. The goal is to intentionally degrade the sample to identify potential degradation products and validate that the analytical method can resolve them from the parent compound. This approach is a cornerstone of the International Conference on Harmonization (ICH) guidelines.[13][14]

Experimental Workflow: Forced Degradation Study

This workflow is designed to provide a comprehensive picture of the degradation pathway and validate the analytical method's stability-indicating properties.

Caption: Experimental workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method for Sodium Parabens

This protocol provides a robust framework for quantifying sodium parabens and their primary degradant, p-hydroxybenzoic acid.

-

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of a sodium paraben and its primary degradation product, p-hydroxybenzoic acid (PHBA).

-

Materials & Equipment:

-

HPLC system with UV or Photodiode Array (PDA) detector.

-

Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Reference standards: Sodium paraben (e.g., sodium propylparaben), p-hydroxybenzoic acid.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Purified water.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.[15]

-

Mobile Phase B: Acetonitrile.[15]

-

Elution: Gradient elution (e.g., starting with a higher percentage of A and increasing B over time) to ensure separation of the less polar paraben from the more polar PHBA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.[15]

-

Detection Wavelength: 254 nm.[15]

-

Injection Volume: 10 µL.[15]

-

-

Forced Degradation Procedure:

-

Prepare stock solutions of the sodium paraben in the relevant formulation vehicle or water.

-

Alkaline Hydrolysis: Add 0.1 N NaOH and heat at 60°C. Withdraw samples at timed intervals (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.[2][16]

-

Acidic Hydrolysis: Add 0.1 N HCl and heat at 60°C. Withdraw samples at timed intervals, neutralize with 0.1 N NaOH, and dilute for analysis.[2][16]

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C) as per ICH guidelines.[2] Withdraw samples at specified intervals and analyze.

-

Control: Keep an unstressed sample at refrigerated conditions.

-

-

Data Analysis & Validation:

-

Specificity: Analyze stressed samples to demonstrate that the degradation product peaks (e.g., PHBA) are well-resolved from the parent sodium paraben peak. The use of a PDA detector to check for peak purity is essential.

-

Quantification: Calculate the percentage of the remaining paraben and the percentage of PHBA formed over time.

-

Mass Balance: The sum of the assay of the paraben and the levels of all degradation products should remain close to 100% of the initial value, demonstrating that all major degradants are accounted for.[15]

-

Part 4: Implications in Practice

A thorough understanding of these degradation pathways is critical for:

-

Formulation Development: Selecting excipients and pH buffer systems that maintain the paraben in its most stable range (pH 3-6).[2]

-

Process Engineering: Defining maximum temperature limits for manufacturing steps like mixing or filling to prevent accelerated degradation. Aqueous solutions of propylparaben sodium, for instance, have a recommended maximum handling temperature of 80°C.[2]

-

Sterilization: Recognizing that autoclaving can be a viable sterilization method for aqueous paraben solutions if the pH is controlled within the stable 3-6 range.[2]

-

Regulatory Submissions: Providing robust stability data, including forced degradation studies, is a non-negotiable requirement for regulatory approval, demonstrating the quality and safety of the product over its shelf life.

References

-

Castada, H. Z., & Sun, Z. (2020). Thermal Degradation of p-Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil. Journal of the American Oil Chemists' Society. Available at: [Link]

-

Knight, G. J., & Wright, W. W. (1986). The Thermal Degradation of Some Polymers Based Upon p-Hydroxybenzoic Acid. British Polymer Journal. Available at: [Link]

-

Ataman Kimya. (n.d.). SODIUM METHYLPARABEN. Available at: [Link]

-

Acme-Hardesty. (n.d.). Sodium Methyl Paraben Safety Data Sheet. Available at: [Link]

-

Gao, Y., et al. (2019). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Journal of Pharmaceutical Analysis. Available at: [Link]

-

ACS ES&T Water. (2025). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. Available at: [Link]

-

Srinivasan, R., et al. (2021). A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms. Biomedical Chromatography. Available at: [Link]

-

Ribeiro, A. R., et al. (2021). Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. Molecules. Available at: [Link]

-

ResearchGate. (2025). Analyzing Paraben Degradation in Parenteral Formulations with High-Performance Liquid Chromatography. Available at: [Link]

-

Blaug, S. M., & Grant, D. E. (1974). Kinetics of Degradation of the Parabens. Journal of the Society of Cosmetic Chemists. Available at: [Link]

-

de Oliveira, V. M., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology. Available at: [Link]

-

Wikipedia. (n.d.). Sodium phenoxide. Available at: [Link]

-

The Good Scents Company. (n.d.). sodium paraben. Available at: [Link]

-

ACS Publications. (2024). Molecular Mechanistic Analysis of Liquid-Crystalline Polymers Composed of p-Hydroxybenzoic Acid I: Thermal Properties. The Journal of Physical Chemistry B. Available at: [Link]

-

Allen Digital. (n.d.). Phenol can be obtained by ..... of sodium phenoxide:. Available at: [Link]

-

Pharmaguideline. (2008). Method of Analysis for Sodium Methyl Parabean. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules. Available at: [Link]

-

National Institutes of Health (NIH). (2017). Validated Stability-indicating Reverse-phase Ultra-performance Liquid Chromatography Method for Simultaneous Determination of Sodium Methylparaben, Sodium Propylparaben and Ketorolac Tromethamine in Topical Dosage Forms. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Chemistry Stack Exchange. (2023). By what mechanism might the decarboxylation of sodium benzoate in the presence of heat and sodium lye occur?. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. Environmental Science and Pollution Research International. Available at: [Link]

-

ResearchGate. (2019). Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. Available at: [Link]

-

Semantic Scholar. (2019). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Available at: [Link]

-

ResearchGate. (2009). Kinetic studies of the degradation of parabens in aqueous solution by ozone oxidation. Available at: [Link]

-

Chemguide. (n.d.). THE DECARBOXYLATION OF CARBOXYLIC ACIDS AND THEIR SALTS. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic Acid. Available at: [Link]

-

Quora. (2019). What is the best reagent to produce phenoxide from phenol? Sodium, sodium amide, hydroxide, potassium, or sodium hydride.. Available at: [Link]

-

Royal Society of Chemistry. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions. Available at: [Link]

-

ResearchGate. (2025). Stability study of parabens in pharmaceutical formulations containing Paracetamol or Carbocisteine by high-performance liquid chromtatography. Available at: [Link]

-

European Medicines Agency (EMA). (2023). Guideline on Stability testing of existing active substances and related finished products. Available at: [Link]

-

Vedantu. (n.d.). The sodium phenoxide ion formed during the preparation of phenol from benzene sulphonic hydrolysed in presence of acid to. Available at: [Link]

- Google Patents. (2021). KR20210100619A - Process for preparing hydroxy compounds by decarboxylation in the presence of a Brönsted base.

- Google Patents. (1990). CA2005320C - Process for preparing para-hydroxybenzoic acid.

-

ResearchGate. (2025). The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetics of Degradation of the Parabens | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. nbinno.com [nbinno.com]

- 10. acme-hardesty.com [acme-hardesty.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Sodium 4-Hydroxybenzoate

Abstract

Sodium 4-hydroxybenzoate, the sodium salt of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries.[1][2] Its efficacy is rooted in a multifaceted mechanism of action that compromises microbial viability through several simultaneous assaults on cellular integrity and function. This technical guide synthesizes current research to provide an in-depth examination of these mechanisms for an audience of researchers, scientists, and drug development professionals. We will explore the core molecular interactions, detail the established experimental methodologies for their validation, and present the data that substantiates our understanding of this compound's antimicrobial properties. The primary mechanisms discussed include the disruption of cell membrane integrity, the inhibition of essential macromolecule synthesis (DNA, RNA, proteins), and the targeted inhibition of key enzymatic pathways.

Introduction and Physicochemical Context

Sodium 4-hydroxybenzoate and its ester derivatives, collectively known as parabens, are valued for their broad-spectrum antimicrobial activity, chemical stability, and effectiveness over a wide pH range.[3] The sodium salt form enhances water solubility, facilitating its use in aqueous formulations.[4] The antimicrobial potency of parabens is pH-dependent, with greater activity observed in acidic conditions where the undissociated form of the acid predominates.[5][6] This undissociated form is more lipophilic, enabling it to traverse the microbial cell membrane and exert its effects intracellularly. The general consensus is that the antimicrobial effectiveness of parabens increases with the length of the alkyl chain of the ester group, which enhances lipophilicity and membrane penetration.[5][7] However, the foundational mechanisms of the parent compound, 4-hydroxybenzoic acid (and its sodium salt), provide the basis for the entire class of preservatives.

Primary Antimicrobial Mechanisms of Action

The antimicrobial action of sodium 4-hydroxybenzoate is not attributed to a single target but rather to a concurrent disruption of several vital cellular functions. This multi-target mechanism is a key reason for its broad-spectrum efficacy and the lower incidence of microbial resistance compared to single-target antibiotics.

Disruption of Cell Membrane Integrity

A primary and widely accepted mechanism is the impairment of the cytoplasmic membrane's structure and function.[3][5][8] This disruption operates on two interconnected levels: loss of barrier function and dissipation of the proton motive force.

-

Causality: The lipophilic nature of the undissociated 4-hydroxybenzoic acid allows it to intercalate into the phospholipid bilayer of the microbial cell membrane.[9] This integration disrupts the ordered structure of the lipids, increasing membrane fluidity and permeability. The consequence is a catastrophic loss of the membrane's ability to act as a selective barrier, leading to the uncontrolled leakage of essential intracellular components such as ions (K+), metabolites, and ATP.[9][10] Furthermore, this disruption dissipates the crucial proton gradients across the membrane, collapsing the proton motive force required for ATP synthesis, nutrient transport, and motility.

This protocol provides a quantitative method to assess membrane integrity. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and emits a strong red fluorescence.

Methodology:

-

Bacterial Culture Preparation: Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium (e.g., TSB, LB) to the mid-logarithmic phase (OD600 ≈ 0.5).

-

Cell Harvesting and Washing: Centrifuge the culture at 5,000 x g for 10 minutes. Discard the supernatant and wash the cell pellet twice with a sterile phosphate-buffered saline (PBS) solution (pH 7.4).

-

Cell Resuspension: Resuspend the final pellet in PBS to an adjusted concentration of approximately 10^6 cells/mL.

-

Treatment: Aliquot the cell suspension into test tubes. Add sodium 4-hydroxybenzoate at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include an untreated negative control and a positive control (e.g., treatment with 70% isopropanol for 30 minutes to kill cells).

-

Incubation: Incubate all tubes at 37°C for a defined period (e.g., 1-2 hours).

-

Staining: Add propidium iodide solution to each tube to a final concentration of 1-5 µg/mL.[2] Mix gently and incubate in the dark at room temperature for 15-20 minutes.[11]

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer with an excitation wavelength of 488 nm. Detect PI fluorescence in the red channel (e.g., 610-630 nm).

-

Data Interpretation: Gate the cell population based on forward and side scatter. Quantify the percentage of red fluorescent (membrane-compromised) cells relative to the total cell population. A significant increase in the PI-positive population in treated samples compared to the negative control indicates membrane damage.[12]

Caption: Workflow for Membrane Integrity Assay using Propidium Iodide.

Inhibition of Macromolecule Synthesis

Sodium 4-hydroxybenzoate and its derivatives are known to inhibit the synthesis of crucial macromolecules, including DNA, RNA, and proteins.[8][13][14]

-

Causality: The precise molecular targets for this inhibition are not fully elucidated but are thought to be multifactorial. Inhibition may result from the direct interaction of the compound with enzymes essential for these processes, such as DNA and RNA polymerases.[15] Alternatively, the disruption of membrane potential and subsequent depletion of the intracellular ATP pool can indirectly halt these energy-intensive synthetic processes.[16] By preventing the replication of genetic material and the transcription/translation of essential proteins, the compound effectively arrests cell growth and division.

This assay directly measures the rate of new DNA and RNA synthesis by tracking the incorporation of radiolabeled precursors. A reduction in incorporation signifies inhibition.

Methodology:

-

Bacterial Culture Preparation: Grow the target bacterial strain to the early- to mid-logarithmic phase (OD600 ≈ 0.2) in a minimal essential medium to ensure efficient uptake of the radiolabeled precursors.

-

Assay Setup: In a 96-well microplate, add the test compound (sodium 4-hydroxybenzoate) across a range of concentrations.

-

Radiolabel Addition: To designated wells, add radiolabeled precursors:

-

Inoculation and Incubation: Add the prepared bacterial culture to each well. Incubate the plate at 37°C with shaking for a short period (e.g., 30-60 minutes) that allows for measurable incorporation but minimizes secondary effects from cell death.

-

Harvesting: Terminate the incorporation reaction by adding cold 10% trichloroacetic acid (TCA). This precipitates the macromolecules (DNA, RNA, protein) while leaving unincorporated nucleotides in solution.

-

Washing: Harvest the precipitated macromolecules onto glass fiber filters using a cell harvester. Wash the filters extensively with cold 5% TCA followed by ethanol to remove any remaining unincorporated radiolabel.

-

Scintillation Counting: Place the dried filters into scintillation vials with an appropriate scintillation cocktail.

-

Data Analysis: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. Calculate the percentage of inhibition for each concentration relative to the untreated control (100% incorporation). Plot the results to determine the IC50 value.[17]

Caption: Workflow for Radiolabeled Nucleotide Incorporation Assay.

Inhibition of Key Enzymatic Pathways

Beyond generalized synthetic pathways, parabens have been shown to inhibit specific, vital microbial enzymes.

-

Causality: Enzymes such as those involved in the phosphotransferase system (PTS) for sugar uptake and ATPases that maintain proton gradients are potential targets.[3][16] For example, studies on Streptococcus mutans demonstrated that parabens could irreversibly inhibit the PTS and act as a reversible inhibitor of F-ATPase.[16] The inhibition of these enzymes directly cripples cellular metabolism, energy production, and nutrient uptake, leading to a bacteriostatic or bactericidal effect.

This protocol provides a framework for testing the inhibitory effect of sodium 4-hydroxybenzoate on a specific microbial enzyme, which can be adapted based on the target enzyme's substrate and reaction product. Here, we use a generic dehydrogenase as an example.

Methodology:

-

Enzyme Preparation: Prepare a crude cell lysate or a purified enzyme solution from the target microorganism. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction buffer optimal for the enzyme's activity. Add the enzyme's substrate (e.g., lactate for lactate dehydrogenase) and any necessary cofactors (e.g., NAD+).

-

Inhibitor Addition: Add sodium 4-hydroxybenzoate to the reaction mixtures at a range of final concentrations. Include a control with no inhibitor.

-

Enzyme Addition & Incubation: Initiate the reaction by adding the enzyme preparation to all wells. Incubate at the enzyme's optimal temperature for a set time.

-

Measurement: Monitor the reaction progress by measuring the appearance of a product or disappearance of a substrate. For a dehydrogenase, this is often done spectrophotometrically by measuring the change in absorbance at 340 nm due to the conversion of NAD+ to NADH.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Determine Inhibition: Express the enzyme activity at each inhibitor concentration as a percentage of the activity in the control (no inhibitor). Plot the percentage activity against the inhibitor concentration to determine the IC50, the concentration of inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The antimicrobial efficacy of 4-hydroxybenzoic acid and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Microorganism | Compound | MIC (mM) | Reference |

| Pseudomonas syringae pv. tomato | 4-Hydroxybenzoic Acid | 10 mM | [18] |

| Erwinia carotovora subsp. atroseptica | 4-Hydroxybenzoic Acid | >10 mM | [18] |

| Erwinia carotovora subsp. carotovora | Vanillic Acid (related) | 10 mM | [18] |

| Pectobacterium atrosepticum | Vanillic Acid (related) | 5 mM | [18] |

| Staphylococcus aureus | 1-O-(4-hydroxybenzoyl)-glycerol | ~1.25-2.5 mM | [19] |

| Escherichia coli | 1-O-(4-hydroxybenzoyl)-glycerol | ~2.5 mM | [19] |

| Dental Plaque Microorganisms | Sodium Benzoate (related) | 2.9 - 5.8 mM | [20] |

Note: Data for the direct sodium salt is limited; values for the parent acid and closely related compounds are provided for context. Efficacy is highly dependent on test conditions (pH, medium, etc.).

Concluding Remarks

The antimicrobial mechanism of sodium 4-hydroxybenzoate is a compelling example of a multi-pronged chemical assault on microbial life. It does not rely on a single "magic bullet" target but instead undermines the fundamental pillars of microbial survival: the integrity of the cell membrane, the ability to produce energy and synthesize essential molecules, and the function of critical enzymes. This multifaceted approach makes it a highly effective and durable preservative. For drug development professionals, understanding these distinct yet synergistic mechanisms is crucial for formulating robust antimicrobial strategies, predicting potential synergies with other agents, and overcoming microbial resistance. The experimental frameworks provided herein serve as a guide for the rigorous, evidence-based validation of these mechanisms in a research and development setting.

References

-

Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. Applied and Environmental Microbiology.[Link]

-

Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. ResearchGate.[Link]

-

Irreversible paraben inhibition of glycolysis by Streptococcus mutans GS-5. PubMed.[Link]

-

SODIUM METHYLPARABEN. Ataman Kimya A.Ş.[Link]

-

DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. Antimicrobial Agents and Chemotherapy.[Link]

-

Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. Frontiers in Cellular and Infection Microbiology.[Link]

-

Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology.[Link]

-

Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed.[Link]

-

Evaluating the Flow-Cytometric Nucleic Acid Double-Staining Protocol in Realistic Situations of Planktonic Bacterial Death. Applied and Environmental Microbiology.[Link]

-

Bacterial Toxicity Testing and Antibacterial Activity of Parabens. ResearchGate.[Link]

-

Minimum inhibitory concentrations (MICs) of 4-hydroxybenzoic acid and... ResearchGate.[Link]

-

Parabens Increase Sulfamethoxazole-, Tetracycline- and Paraben-Resistant Bacteria and Reshape the Nitrogen/Sulfur Cycle-Associated Microbial Communities in Freshwater River Sediments. MDPI.[Link]

-

Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. Acta Odontologica Scandinavica.[Link]

-

Membrane integrity assay using propidium iodide (PI) staining... ResearchGate.[Link]

-

Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics.[Link]

-

Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology.[Link]

-

Antibacterial effect of parabens against planktonic and biofilm Streptococcus sobrinus. ResearchGate.[Link]

-

Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Journal of Visualized Experiments.[Link]

-

Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research.[Link]

-

Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase. Scientific Reports.[Link]

-

Antimicrobial activity and mechanism of action of Nu-3, a protonated modified nucleotide. BMC Microbiology.[Link]

-

A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society.[Link]

-

A Rapid Growth-Independent Antibiotic Resistance Detection Test by SYBR Green/Propidium Iodide Viability Assay. Frontiers in Microbiology.[Link]

-

13.2C: Inhibiting Nucleic Acid Synthesis. Biology LibreTexts.[Link]

-

BsR1, a broad-spectrum antibacterial peptide with potential for plant protection. PLOS ONE.[Link]

-

Parabens. Microchem Laboratory.[Link]

-

Membrane locus and pH sensitivity of paraben inhibition of alkali production by oral streptococci. PubMed.[Link]

-

Analyzing mechanisms of action of antimicrobial peptides on bacterial membranes. The University of Liverpool Repository.[Link]

-

A Rapid Growth-Independent Antibiotic Resistance Detection Test by SYBR Green/Propidium Iodide Viability Assay. Frontiers.[Link]

-

Antimicrobial activity and mechanism of action of Nu-3, a protonated modified nucleotide. PMC.[Link]

-

Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria. MedChemComm.[Link]

-

Antibiotics: DNA & RNA Synthesis Inhibitors: Part 4. YouTube.[Link]

-

Analyzing mechanisms of action of antimicrobial peptides on bacterial membranes. Utrecht University.[Link]

-

Drawing graphs with dot. Graphviz.[Link]

-

BsR1, a broad-spectrum antibacterial peptide with potential for plant protection. PLoS One.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluating the Flow-Cytometric Nucleic Acid Double-Staining Protocol in Realistic Situations of Planktonic Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION" - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane locus and pH sensitivity of paraben inhibition of alkali production by oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microchemlab.com [microchemlab.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. Frontiers | A Rapid Growth-Independent Antibiotic Resistance Detection Test by SYBR Green/Propidium Iodide Viability Assay [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Irreversible paraben inhibition of glycolysis by Streptococcus mutans GS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA/RNA extraction and qPCR protocol to assess bacterial abundance in the sponge Halichondria panicea [protocols.io]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Sodium 4-hydroxybenzoate

Introduction: Beyond the Formula

Sodium 4-hydroxybenzoate (CAS 114-63-6), the sodium salt of 4-hydroxybenzoic acid, is widely utilized as a preservative in cosmetics, food products, and pharmaceuticals due to its antimicrobial properties.[1][2] For researchers and drug development professionals, verifying the identity, purity, and stability of this compound is paramount. Spectroscopic analysis provides a definitive fingerprint of the molecule, offering a powerful suite of tools for quality control and structural elucidation.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a field-proven perspective on why we choose certain analytical approaches and how to interpret the resulting data with confidence. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis)—not as isolated measurements, but as complementary components of a comprehensive analytical strategy.

Molecular Structure: The Foundation for Spectral Interpretation

Understanding the molecule's architecture is the first step in predicting and interpreting its spectroscopic behavior. Sodium 4-hydroxybenzoate consists of a para-substituted benzene ring, a phenoxide group (or a hydroxyl group, depending on the solution pH), and a carboxylate group. The delocalized π-electron system of the aromatic ring and the electronic influence of the oxygen-containing substituents are the primary determinants of its spectral characteristics.

Caption: Labeled atomic structure of Sodium 4-hydroxybenzoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: The Causality Behind Experimental Choices

The choice of solvent is critical in NMR. For sodium 4-hydroxybenzoate, Deuterium Oxide (D₂O) is an excellent choice. Being freely soluble in water, the compound dissolves readily in D₂O.[3] More importantly, D₂O is a protic solvent that will exchange with the acidic proton of the hydroxyl group, causing its signal to disappear from the ¹H NMR spectrum. This simplifies the aromatic region and confirms the presence of an exchangeable proton. Alternatively, DMSO-d₆ can be used, in which case the hydroxyl proton signal would be visible.[4] The reference standard, Tetramethylsilane (TMS), is not soluble in D₂O, so an external standard or, more commonly, an internal secondary standard like DSS or referencing to the residual solvent peak is employed.

¹H NMR Spectral Analysis

The para-substituted pattern of the benzene ring leads to a highly symmetrical and predictable ¹H NMR spectrum.

-

Symmetry: Due to the plane of symmetry along the C1-C4 axis, the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5.

-

Signal Pattern: This results in two distinct signals in the aromatic region, each appearing as a doublet. This characteristic pattern is often referred to as an AA'BB' system, which at lower field strengths can appear as two simple doublets.

-

Chemical Shifts (δ):

-

The protons ortho to the electron-donating hydroxyl group (H3, H5) are shielded and appear at a lower chemical shift (upfield).

-

The protons ortho to the electron-withdrawing carboxylate group (H2, H6) are deshielded and appear at a higher chemical shift (downfield).

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is also simplified by the molecule's symmetry.

-

Symmetry: Carbons C2/C6 and C3/C5 are equivalent.

-

Signal Count: We expect to see five signals: one for the carboxylate carbon (C7), one for the carbon bearing the hydroxyl group (C4), one for the carbon attached to the carboxylate (C1), and two signals for the remaining aromatic carbons (C2/C6 and C3/C5).

-

Chemical Shifts (δ):

-

The carboxylate carbon (C=O) will be the most downfield signal.

-

The aromatic carbons attached to oxygen (C4) will also be significantly downfield.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

-

Data Summary: NMR Spectroscopy

| Assignment | ¹H NMR (D₂O) Chemical Shift (ppm) | ¹³C NMR (DMSO-d₆) Chemical Shift (ppm) |

| C1 | - | ~122.1 |

| C2, C6 | ~7.7 - 7.9 (d) | ~131.2 |

| C3, C5 | ~6.7 - 6.9 (d) | ~114.6 |

| C4 | - | ~161.4 |

| C7 (COO⁻) | - | ~170.9 |

| OH | Signal absent due to D₂O exchange | - |

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument frequency. Data is compiled from typical values found in spectral databases.[4][5][6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of sodium 4-hydroxybenzoate directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) to the NMR tube.

-

Dissolution: Cap the tube and vortex or gently shake until the sample is fully dissolved. A clear, homogenous solution is required.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by referencing the residual HDO peak (typically ~4.79 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Caption: Workflow for IR analysis using the KBr pellet method.

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in sodium 4-hydroxybenzoate.

Expertise & Experience: The Causality Behind Experimental Choices

UV-Vis is an excellent technique for quantitative analysis due to its adherence to the Beer-Lambert Law. The choice of solvent is crucial; it must be transparent in the wavelength range of interest. Ethanol or water are common and appropriate choices for sodium 4-hydroxybenzoate. The protocol's integrity is maintained by using a matched pair of cuvettes and running a baseline correction with the pure solvent. This step zeroes the instrument, ensuring that the measured absorbance is solely due to the analyte.

Spectral Interpretation

The UV-Vis spectrum of sodium 4-hydroxybenzoate is characterized by absorptions arising from π → π* electronic transitions within the benzene ring. The presence of the hydroxyl and carboxylate substituents modifies the exact position and intensity of these absorptions. Typically, phenolic compounds exhibit one or two strong absorption bands in the UV region. For 4-hydroxybenzoate, a strong absorption maximum (λmax) is expected around 250-260 nm. [7][8]The exact λmax can be sensitive to the pH of the solution, which affects the protonation state of the phenolic hydroxyl group.

Data Summary: UV-Vis Spectroscopy

| Transition Type | Typical λmax (in Ethanol/Water) |

| π → π* (Aromatic System) | ~250 - 260 nm |

Note: This represents the primary absorption band. The exact wavelength and molar absorptivity should be determined empirically.

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution Preparation: Accurately weigh a small amount of sodium 4-hydroxybenzoate (e.g., 10 mg) and dissolve it in a precise volume (e.g., 100 mL) of a suitable solvent (e.g., ethanol) in a volumetric flask to create a stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to create a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent (blank).

-

Place the blank cuvette in the spectrophotometer and run a baseline correction (autozero).

-

Rinse the cuvette with the sample solution, then fill it with the working solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Caption: General workflow for quantitative UV-Vis analysis.

Conclusion

The spectroscopic characterization of sodium 4-hydroxybenzoate is a clear example of how a multi-technique approach provides a comprehensive and unambiguous molecular profile. NMR spectroscopy definitively elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylate, phenol), and UV-Vis spectroscopy verifies the conjugated aromatic system and enables quantitative measurement. By understanding the principles behind each technique and employing robust, self-validating protocols, researchers and quality control professionals can ensure the identity and integrity of this important compound with the highest degree of confidence.

References

-

PubChem. Sodium 4-hydroxybenzoate. National Institutes of Health. [Link]

-

Bouyahya, A. et al. (2022). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Pharmaceutical Research International. [Link]

-

Fernandes, A. et al. (2020). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. ResearchGate. [Link]

-

Ali, S. et al. (2022). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Journal of Drug Delivery and Therapeutics. [Link]

-

Asian Journal of Pharmaceutical Analysis. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

-

Al-bachir, M. (2022). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. ResearchGate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]

-

ResearchGate. Sodium benzoate 1 H-NMR spectra. [Link]

-

PubChem. 4-Hydroxybenzoic acid. National Institutes of Health. [Link]

-

CD Formulation. Methyl 4-Hydroxybenzoate Sodium salt. [Link]

Sources

- 1. Sodium 4-hydroxybenzoate | C7H5NaO3 | CID 16219477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl 4-Hydroxybenzoate Sodium salt - CD Formulation [formulationbio.com]

- 4. Sodium 4-hydroxybenzoate (114-63-6) 13C NMR spectrum [chemicalbook.com]

- 5. Sodium 4-hydroxybenzoate (114-63-6) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nveo.org [nveo.org]

- 8. researchgate.net [researchgate.net]

"natural occurrence of 4-hydroxybenzoic acid and its salts"

An In-depth Technical Guide to the Natural Occurrence of 4-Hydroxybenzoic Acid and Its Salts

Abstract

4-Hydroxybenzoic acid (4-HBA), a phenolic compound of significant interest, is ubiquitously distributed throughout the natural world.[1] This guide provides a comprehensive technical overview of the natural occurrence of 4-HBA and its salts, targeting researchers, scientists, and drug development professionals. As a key precursor to parabens and a crucial intermediate in the biosynthesis of Coenzyme Q10, understanding its natural distribution and synthesis is paramount.[1][2] This document delves into the presence of 4-HBA across the plant and microbial kingdoms, details its biosynthetic pathways, outlines methodologies for its extraction and quantification, and discusses its biological significance. The content is structured to provide not just a repository of information, but a logical and insightful narrative grounded in scientific evidence.

Introduction: The Significance of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid (4-HBA), also known as p-hydroxybenzoic acid, is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid.[1][3][4] It presents as a white crystalline solid, slightly soluble in water but more so in polar organic solvents like alcohols and acetone.[1][3][4] Its importance stems from its dual role as a versatile chemical intermediate and a biologically active molecule. It is the foundational structure for the synthesis of parabens, which are extensively used as preservatives in the cosmetic, pharmaceutical, and food industries.[1][5] Beyond synthetic applications, 4-HBA is a vital intermediate in the biosynthesis of ubiquinone (Coenzyme Q), a critical component of the electron transport chain in organisms ranging from bacteria to humans.[1][6] Furthermore, 4-HBA and its derivatives exhibit a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]

Natural Occurrence of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is found across all domains of life.[1][6] In nature, it often exists in conjugated forms, such as O-glucosides or esters, which can be hydrolyzed to release the free acid.[1]

The Plant Kingdom: A Rich Reservoir

4-HBA is a common phenolic compound in a wide array of fruits, vegetables, grains, and herbs.[1] It is a constituent of complex plant structures like lignins and tannins. Notable plant sources include:

-

Fruits and Vegetables: Berries (red huckleberries, rabbiteye blueberries, raspberries), coconut, olives, sour cherries, common beans, wild carrots, garden onions, and tomatoes are known to contain 4-HBA.[2][3][6] Açaí oil is particularly rich in 4-HBA.[3]

-

Herbs and Spices: Coriander, common oregano, and soft-necked garlic have been identified as sources.[2][6]

-

Grains and Legumes: Soybeans, rye bread, and horse gram contain 4-HBA.[6]

-

Beverages: It is found in green tea, where it is a major catechin metabolite, as well as in wine.[2][3][4]

-

Other Sources: 4-HBA has also been identified in vanilla, carob, and the edible mushroom Russula virescens.[1][3][4]

Table 1: Quantitative Occurrence of 4-Hydroxybenzoic Acid in Selected Plant Sources

| Source Category | Plant Source | Scientific Name | Concentration |

| Oils | Açaí Oil | Euterpe oleracea | 892 ± 52 mg/kg[3] |

| Cereals | Maize, refined flour | Zea mays | 0.02 mg/100 g FW |

| Fruits | Red Huckleberries | Vaccinium parvifolium | High concentrations |

| Herbs | Coriander | Coriandrum sativum | High concentrations[2][6] |

| Vegetables | Garden Onions | Allium cepa | High concentrations[6] |

Microbial World: Producers and Metabolizers

Numerous bacterial and fungal species produce or metabolize 4-HBA. It is a key intermediate in microbial metabolism, particularly in the biosynthesis of Coenzyme Q, which is vital for cellular respiration.[1]

-

Gut Microbiota: The human gut microbiota produces 4-HBA from dietary polyphenols, making it one of the most abundant phenolic compounds produced in the gut.[2] Bacteria such as Lactobacillus plantarum, Clostridium saccharogumia, and Eubacterium ramulus are known to produce 4-HBA.[2]

-

Pseudomonas Species: Various Pseudomonas species can produce 4-HBA through the degradation of other compounds, such as 4-chlorobenzoate.[1][6] Pseudomonas putida and Pseudomonas fluorescens are notable examples.[3]

-

Other Bacteria: Escherichia coli synthesizes 4-HBA as a precursor for ubiquinone.[5][6] Corynebacterium glutamicum has been metabolically engineered for the production of 4-HBA.[7][8]

-

Fungi: The enzyme benzoate 4-monooxygenase, found in Aspergillus niger, can produce 4-hydroxybenzoate from benzoate.[3] Candida parapsilosis is also known to contain this compound.[3]

Animal Kingdom: A Metabolite Story

In animals, 4-HBA is primarily a product of metabolism. It is produced endogenously through the metabolism of tyrosine.[2] It is also a significant breakdown product of dietary polyphenols, such as catechins from green tea.[2] Its presence in urine and plasma can serve as a biomarker for the consumption of certain foods and for assessing gut microbiota activity.[2][9]

Biosynthesis of 4-Hydroxybenzoic Acid

The biosynthesis of 4-HBA occurs through several pathways, with the shikimate pathway being the most fundamental in both plants and microorganisms.

The Shikimate Pathway: A Central Route

The shikimate pathway is the primary route for the biosynthesis of aromatic compounds. In this pathway, chorismate is a key branch-point intermediate that can be converted to 4-HBA.

-

In Bacteria: In E. coli and other Gram-negative bacteria, the enzyme chorismate lyase (UbiC) catalyzes the conversion of chorismate directly to 4-hydroxybenzoate and pyruvate. This is the first step in ubiquinone biosynthesis.[3][6]

-

In Plants: Plants also utilize the shikimate pathway to produce chorismate. From there, the synthesis of 4-HBA is more complex and can occur through several branches of the phenylpropanoid pathway.[5][10]

Caption: Biosynthesis of 4-HBA from Chorismate in bacteria.

The Phenylpropanoid Pathway in Plants

In plants, 4-HBA is predominantly synthesized via the phenylpropanoid pathway, starting from the aromatic amino acid L-phenylalanine. A less common route originates from L-tyrosine.[10] The pathways from phenylalanine are categorized into CoA-dependent (β-oxidative) and CoA-independent (non-oxidative) routes.

Caption: Simplified overview of the phenylpropanoid pathways to 4-HBA in plants.

Methodologies for Extraction and Quantification

The accurate determination of 4-HBA content in natural matrices is crucial for research and quality control. A general workflow involves sample preparation, extraction, and chromatographic analysis.

Extraction from Plant Material

Since 4-HBA often exists as esters or glycosides in plants, a hydrolysis step is frequently necessary to liberate the free acid for accurate quantification.[1]

Step-by-Step Protocol:

-

Sample Preparation: Fresh or freeze-dried plant material is homogenized to a fine powder or slurry to increase the surface area for efficient extraction.[1]

-

Extraction:

-

An appropriate solvent, commonly 80% methanol in water, is added to the homogenized sample.[1]

-

The mixture is thoroughly vortexed and may be subjected to ultrasonication or shaking for a defined period to enhance extraction efficiency.

-

The mixture is then centrifuged at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.[1]

-

The supernatant is carefully collected. The extraction process is often repeated on the pellet to ensure exhaustive extraction, and the supernatants are pooled.[1]

-

-

Hydrolysis (Optional but Recommended):

-

Alkaline Hydrolysis: Sodium hydroxide (NaOH) is added to the pooled supernatant to a final concentration of 2 M. The sample is blanketed with nitrogen gas to prevent oxidation and stirred in the dark at room temperature for several hours.[1]

-

Acidification: Following hydrolysis, the sample is acidified to a pH of approximately 2.0 using a strong acid like hydrochloric acid (HCl). This protonates the phenolic acids, preparing them for purification.[1]

-

-

Purification (Solid-Phase Extraction - SPE):

-

The acidified extract is passed through an SPE cartridge (e.g., C18).

-

The cartridge is washed with acidified water to remove interfering polar compounds.

-

The phenolic acids, including 4-HBA, are then eluted with a solvent like methanol.[1]

-

-

Quantification (High-Performance Liquid Chromatography - HPLC):

-

The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a known volume of the mobile phase.[1]

-

An aliquot is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometer).

-

Quantification is achieved by comparing the peak area of the sample with that of a calibration curve generated using authentic 4-HBA standards of known concentrations.[1]

-

Caption: General workflow for 4-HBA extraction and analysis from plant material.

Conclusion

4-Hydroxybenzoic acid is a ubiquitous phenolic compound with significant biological and commercial relevance. Its natural occurrence spans the plant and microbial kingdoms, and it plays a vital role as a metabolic intermediate. The biosynthesis of 4-HBA is intricately linked to fundamental metabolic pathways such as the shikimate and phenylpropanoid pathways. A thorough understanding of its natural sources, biosynthesis, and the methodologies for its analysis is essential for researchers in natural product chemistry, drug development, and metabolic engineering. The insights provided in this guide serve as a foundational resource for professionals in these fields, enabling further exploration and utilization of this versatile compound.

References

-

Rupa Health. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

FooDB. (2022, April 27). Showing Compound 4-Hydroxybenzoic acid (FDB010508). Retrieved from [Link]

-

Wang, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125828. Retrieved from [Link]

-

Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

-

Human Metabolome Database. (2023, February 21). Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500). Retrieved from [Link]

-

ResearchGate. (2021, December). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from [Link]

-

Kitade, Y., et al. (2018). Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 84(7), e02719-17. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-